molecular formula C13H12F3N3 B2923865 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 477871-72-0

4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No. B2923865
CAS RN: 477871-72-0
M. Wt: 267.255
InChI Key: BSYJUQDHTDPFMZ-UHFFFAOYSA-N
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Description

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives generally involve the exchange of chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

TFMP derivatives are known for their distinctive physical–chemical properties, which are thought to be due to the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Synthesis and Optical Properties

A series of compounds related to the chemical structure of interest have been synthesized and characterized to explore their optical properties. For instance, 1,3-diarylated imidazo[1,5-a]pyridine derivatives exhibit remarkable Stokes' shifts and tunable quantum yields, suggesting potential applications in the development of luminescent materials (Volpi et al., 2017). Similarly, the synthesis of imidazo[1,2-a]pyridines through direct methylation or trifluoroethylation highlights a pathway to a variety of room temperature ionic liquids (RTILs), which are of interest due to their unique chemical and physical properties (Zhang et al., 2003).

Crystal Structure Analysis

The detailed crystal structure of certain imidazo[4,5-b]pyridine derivatives provides insight into their molecular geometry and intermolecular interactions, laying the groundwork for material science applications. For example, the analysis of ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate reveals specific conformations and hydrogen bonding patterns, which are crucial for understanding the compound's solid-state properties (Hjouji et al., 2016).

Catalytic Activity and Chemical Reactions

The chemical structure similar to the one has been utilized in catalytic processes, indicating its potential in facilitating chemical transformations. The decoding of catalytic activity of platinum carbene complexes with imidazo[1,5-a]pyridine ligands showcases the role these structures can play in enhancing the efficiency of hydrosilylation reactions, which are pivotal in organic synthesis and industrial applications (Meister et al., 2016).

Fluorescence and Photophysical Properties

The fluorescence behavior of imidazo[1,2-a]pyridine derivatives in the presence of metal perchlorates demonstrates the potential of such compounds in sensing applications. The specific interaction with metal ions leads to changes in fluorescence emission, which can be exploited in the development of chemical sensors and bioimaging tools (Tanaka et al., 2007).

Mechanism of Action

Target of Action

The primary targets of the compound “4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” are currently unknown. This compound is a derivative of imidazole, which is known to have a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that the trifluoromethyl group and the pyridine moiety in the compound structure can significantly influence its biological activity . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the pyridine ring can participate in various interactions with biological targets .

Biochemical Pathways

It’s known that imidazole derivatives can interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The presence of the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of the trifluoromethyl group can enhance the compound’s stability under various environmental conditions .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3/c14-13(15,16)9-3-1-2-8(6-9)11-12-10(4-5-17-11)18-7-19-12/h1-3,6-7,11,17H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYJUQDHTDPFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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